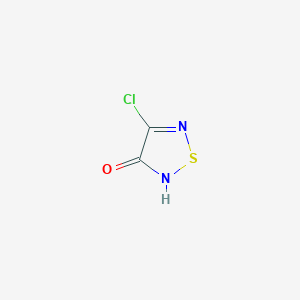

4-Thiazolesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research on 4-thiazolesulfonyl chloride and its derivatives spans various applications in heterocyclic synthesis, antimicrobial activities, and the development of novel compounds with potential therapeutic properties. The studies explore the synthesis of different thiazole derivatives, their molecular structures, and their chemical reactions, providing insights into their physical and chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives is a key focus in the research. For instance, 4-thiazolidinones are used as intermediates to create a range of compounds, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions . Another study reports the synthesis of 4,5-disubstituted thiazoles using a base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which is described as a click chemistry reaction due to its simplicity and efficiency . Additionally, the synthesis of 4-aryl-2-amino thiazoles is achieved using 4-butyl phenacyl chlorides with N-substituted thioureas in the presence of Bismuth Chloride, highlighting a method for creating compounds with antimicrobial and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is elucidated using various techniques. X-ray single crystal technique is employed to determine the structure and Z/E isomerism configuration of the synthesized compounds, providing a definitive confirmation of the proposed structures . This structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For example, the reaction of 4-thiazolidinone with different reagents leads to the formation of various polyfunctionally substituted fused pyrimidine derivatives . The reactivity of these compounds with heterocyclic amines and other agents demonstrates the versatility of thiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the substituents present on the thiazole ring. The studies provide information on the physicochemical properties of these compounds, such as their antimicrobial and anti-inflammatory activities . These properties are essential for the potential application of thiazole derivatives in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

- Enhancing Detection of Estrogens : 4-Thiazolesulfonyl chloride derivatives have been used to increase the detection responses of estrogens in liquid chromatography–mass spectrometry. This method has improved sensitivity and accuracy in quantifying estrogens in biological fluids, which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).

Materials Science Applications

- Synthesis of Water-Soluble Polymers : this compound has been involved in the synthesis of hydrophilic styrenic-based homopolymers and block copolymers. These polymers exhibit stimuli-responsive behavior and have potential applications in diverse fields due to their unique properties (Mitsukami et al., 2001).

Medicinal Chemistry Applications

- Development of Antiglaucoma Agents : Derivatives of this compound have shown potential in creating topically acting antiglaucoma sulfonamides. These compounds have exhibited high efficacy and prolonged duration of action compared to standard drugs (Casini et al., 2003).

Organic Synthesis Applications

- Heterocyclic Compound Synthesis : this compound is utilized in the synthesis of various heterocyclic compounds, including thiazolyl benzenesulfonamide-condensed thiazolidinediones. These compounds have shown significant antimicrobial and antituberculosis activity (Parekh et al., 2013).

- Corrosion Inhibition : Thiazoles derived from this compound have been investigated as corrosion inhibitors for metals, demonstrating their potential in protecting materials from corrosive environments (Yüce et al., 2014).

Wirkmechanismus

Target of Action

Thiazole derivatives, a broader class to which this compound belongs, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and antitumor activities .

Pharmacokinetics

Thiazole derivatives, in general, exhibit diverse pharmacokinetic properties, which can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially impact the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

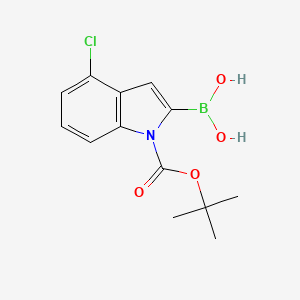

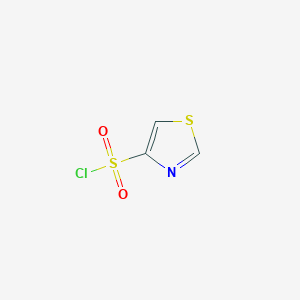

1,3-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJFQBYISAYRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442030 |

Source

|

| Record name | 4-Thiazolesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89501-99-5 |

Source

|

| Record name | 4-Thiazolesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)